Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)-
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Overview
Description
Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and two phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)- typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH₃OH) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Phenylmethoxylation: The phenylmethoxy groups can be added through a Williamson ether synthesis, where phenol (C₆H₅OH) is reacted with benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the methoxy groups, converting them to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzene, 1-bromo-3-formyl-2,5-bis(phenylmethoxy)- or Benzene, 1-bromo-3-carboxy-2,5-bis(phenylmethoxy)-.
Reduction: Benzene, 1-hydroxy-3-methoxy-2,5-bis(phenylmethoxy)- or Benzene, 1-bromo-3-hydroxy-2,5-bis(phenylmethoxy)-.
Substitution: Benzene, 1-azido-3-methoxy-2,5-bis(phenylmethoxy)- or Benzene, 1-thio-3-methoxy-2,5-bis(phenylmethoxy)-.
Scientific Research Applications
Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new medications targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.
Chemical Reactivity: The presence of electron-donating methoxy groups and electron-withdrawing bromine atom influences the compound’s reactivity, making it susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-2,4-dimethoxy-: Similar structure but with two methoxy groups instead of phenylmethoxy groups.
Benzene, 1-chloro-3-methoxy-2,5-bis(phenylmethoxy)-: Similar structure but with a chlorine atom instead of a bromine atom.
Benzene, 1-bromo-3-methoxy-2,4-bis(phenylmethoxy)-: Similar structure but with different positions of the phenylmethoxy groups.
Uniqueness
- The combination of bromine, methoxy, and phenylmethoxy groups in Benzene, 1-bromo-3-methoxy-2,5-bis(phenylmethoxy)- imparts unique chemical and biological properties. The specific arrangement of substituents influences its reactivity, stability, and potential applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61654-68-0 |
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Molecular Formula |
C21H19BrO3 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-bromo-3-methoxy-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19BrO3/c1-23-20-13-18(24-14-16-8-4-2-5-9-16)12-19(22)21(20)25-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
ZURDFAXVNAIJCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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